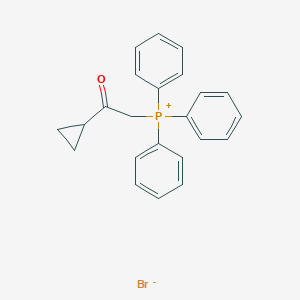

Phosphonium, (2-cyclopropyl-2-oxoethyl)triphenyl-, bromide

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Phosphonium, (2-cyclopropyl-2-oxoethyl)triphenyl-, bromide typically involves the reaction of triphenylphosphine with a cyclopropylcarbonyl-containing compound under specific conditions . The reaction is carried out in an organic solvent, such as dichloromethane or toluene, and requires the presence of a brominating agent like hydrogen bromide or bromine . The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Análisis De Reacciones Químicas

Types of Reactions

Phosphonium, (2-cyclopropyl-2-oxoethyl)triphenyl-, bromide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

Reduction: Reduction reactions can convert the phosphonium salt to its corresponding phosphine.

Substitution: Nucleophilic substitution reactions can replace the bromide ion with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like cyanide, azide, or thiolate ions can be employed in substitution reactions.

Major Products Formed

Aplicaciones Científicas De Investigación

Catalytic Applications

Bifunctional Catalyst for CO2 Conversion

One of the significant applications of phosphonium, (2-cyclopropyl-2-oxoethyl)triphenyl-, bromide is as a bifunctional catalyst in the conversion of carbon dioxide (CO2) into cyclic carbonates. The compound acts in conjunction with metalloporphyrin groups to facilitate this reaction. Studies have shown that this catalyst can achieve high yields, with up to 95% efficiency in cycloaddition reactions between methyl-substituted propylene oxide and CO2 under specific conditions (2.5 MPa and 90 °C) .

Synthesis of Vitamin D Derivatives

In the realm of biochemistry, this phosphonium salt serves as a reactant in synthesizing Vitamin D2 derivatives. Its unique structure allows it to participate effectively in the necessary chemical transformations required for vitamin synthesis .

Biochemical Research

Proteomics Research

this compound is noted for its utility in proteomics research. This area focuses on studying proteins' structures and functions on a large scale, which is crucial for discovering new biological markers for disease diagnosis and understanding molecular mechanisms underlying various diseases .

Virology Applications

Recent studies have also identified this compound's potential role in virology, particularly in COVID-19 research. Its biochemical properties may contribute to developing therapeutic strategies against viral infections .

Medicinal Chemistry

Cytotoxicity and Anticancer Potential

Research indicates that phosphonium salts, including this compound, exhibit cytotoxic effects against cancer cell lines such as HeLa and K562. In comparative studies, certain phosphonium salts demonstrated IC50 values significantly lower than those of established chemotherapeutic agents like cisplatin, suggesting their potential as anticancer drugs . For instance, one study found that a related phosphonium salt was approximately ten times more potent than cisplatin against HeLa cells .

Antibacterial Activity

Phosphonium compounds have also been explored for their antibacterial properties. Specifically, phosphonium ionic liquids have shown activity against antibiotic-resistant strains such as Acinetobacter baumannii. These compounds exhibited not only antibacterial effects but also antioxidant properties, making them promising candidates for further development in antimicrobial therapies .

Comparative Analysis with Other Phosphonium Compounds

To better understand the uniqueness of this compound, it can be compared with other phosphonium salts:

| Compound Name | Structure/Characteristics | Unique Features |

|---|---|---|

| Triphenylphosphine | Cationic phosphorus compound with three phenyl groups | Base for forming various phosphonium salts |

| Benzyltriethylphosphonium chloride | Contains benzyl group and triethyl groups | Used in phase transfer catalysis |

| Vinylphosphonium salts | Contain vinyl groups and are reactive towards nucleophiles | Useful in stereoselective synthesis |

The distinct cyclopropyl and ketone functionalities of this compound enhance its reactivity and broaden its potential applications compared to other phosphonium derivatives .

Mecanismo De Acción

The mechanism of action of Phosphonium, (2-cyclopropyl-2-oxoethyl)triphenyl-, bromide involves its interaction with molecular targets through its phosphonium group. The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles . This reactivity is crucial for its role in organic synthesis and biochemical research .

Comparación Con Compuestos Similares

Phosphonium, (2-cyclopropyl-2-oxoethyl)triphenyl-, bromide can be compared with other similar phosphonium compounds, such as:

Triphenylphosphonium bromide: Lacks the cyclopropylcarbonyl group, making it less versatile in certain synthetic applications.

(2-Methoxy-2-oxoethyl)triphenylphosphonium bromide: Contains a methoxy group instead of a cyclopropyl group, leading to different reactivity and applications.

The uniqueness of this compound lies in its cyclopropylcarbonyl group, which imparts distinct chemical properties and reactivity compared to other phosphonium compounds .

Actividad Biológica

Phosphonium, (2-cyclopropyl-2-oxoethyl)triphenyl-, bromide (CAS No. 112849-15-7) is a quaternary phosphonium salt that has garnered attention for its diverse biological activities, particularly in cancer therapy and antimicrobial applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Phosphonium salts are characterized by a positively charged phosphorus atom bonded to four organic groups. The specific compound features a cyclopropyl group and an oxoethyl moiety, which contribute to its unique reactivity and biological properties.

The biological activity of phosphonium salts is largely attributed to their ability to accumulate in mitochondria due to their lipophilic nature. This accumulation disrupts mitochondrial function, leading to increased reactive oxygen species (ROS) production, which can induce apoptosis in cancer cells. The compound's phosphonium group facilitates nucleophilic substitution reactions, allowing it to interact with various biological targets.

Cytotoxicity Studies

Recent studies have demonstrated that phosphonium salts exhibit significant cytotoxic effects against various cancer cell lines:

- Cytotoxicity in Cancer Cells : In vitro assays have shown that phosphonium salts can be more potent than traditional chemotherapeutics like cisplatin. For instance, certain phosphonium compounds demonstrated IC50 values significantly lower than those of cisplatin against HeLa cells, indicating a higher potency .

Table 1: Comparative Cytotoxicity of Phosphonium Compounds

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| n-butyl-n-hexadecylphosphonium bromide | <5 | HeLa |

| Cisplatin | 55 | HeLa |

Antimicrobial Activity

Phosphonium salts have also been investigated for their antimicrobial properties. Studies indicate that they possess activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship suggests that the presence of specific functional groups enhances their antibacterial efficacy .

Table 2: Antimicrobial Efficacy of Phosphonium Salts

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| Tetrabutylphosphonium bromide | Escherichia coli | TBD |

Case Studies

- Cancer Cell Line Studies : In a study evaluating various phosphonium salts, the compound exhibited notable cytotoxicity against human cancer cell lines such as MCF-7 (breast carcinoma) and HeLa (cervical carcinoma). The mechanism involved mitochondrial dysfunction leading to apoptosis .

- Antibacterial Activity : Another investigation focused on the antibacterial properties against Acinetobacter baumannii, a notorious pathogen known for its resistance to multiple drugs. The phosphonium ionic liquids demonstrated significant antibacterial activity, suggesting their potential as therapeutic agents against resistant bacterial strains .

Propiedades

IUPAC Name |

(2-cyclopropyl-2-oxoethyl)-triphenylphosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22OP.BrH/c24-23(19-16-17-19)18-25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22;/h1-15,19H,16-18H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCMAVKMSNYQSQO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22BrOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00600605 | |

| Record name | (2-Cyclopropyl-2-oxoethyl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112849-15-7 | |

| Record name | (2-Cyclopropyl-2-oxoethyl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.